The synthesis of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds or isothiocyanates followed by cyclization to form the pyrazole structure. A common method includes:
The molecular structure of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine can be analyzed using various techniques:
5-(4-Ethoxyphenyl)-1H-pyrazol-3-amine can participate in several chemical reactions:
These reactions are vital for developing new compounds with tailored biological activities.
The mechanism of action for compounds like 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine often involves:
Quantitative structure–activity relationship (QSAR) studies can provide insights into how structural modifications impact biological activity.
5-(4-Ethoxyphenyl)-1H-pyrazol-3-amine has several potential applications:
Pyrazole derivatives represent a privileged scaffold in medicinal and agrochemical research due to their versatile reactivity and diverse biological activities. The pyrazole ring—a five-membered heterocycle featuring two adjacent nitrogen atoms—exhibits aromatic character through a 6π-electron system. This structure enables electrophilic substitution at position 4 and nucleophilic attacks at positions 3/5, facilitating targeted molecular modifications [9]. The incorporation of substituents like the 4-ethoxyphenyl group at C5 and the amine at C3 in 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine enhances its utility as a synthetic intermediate. Such derivatives are pivotal in pharmaceuticals (e.g., celecoxib), agrochemicals, and materials science, owing to their capacity for hydrogen bonding, dipole interactions, and π-stacking [9] [2].
This compound (CAS 129117-13-1) has the molecular formula C₁₁H₁₃N₃O (molecular weight: 203.24 g/mol). It exists as an off-white crystalline powder with a melting point range of 152–160°C [2] [5]. The ethoxy group (–OC₂H₅) confers moderate lipophilicity, while the pyrazole amine enhances solubility in polar aprotic solvents. It is stable under ambient conditions but requires storage at 0–8°C for long-term preservation [7]. The systematic name 3-(4-ethoxyphenyl)-1H-pyrazol-5-amine reflects the positional relationship of its substituents, validated by spectral data (SMILES: CCOc1ccc(cc1)c2cc(N)[nH]n2) [5] [7].
Table 1: Physicochemical Profile
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O |
| Molecular Weight | 203.24 g/mol |
| Melting Point | 152–160°C |
| Appearance | Off-white powder |
| Storage Conditions | 0–8°C |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=CC(=NN2)N |
The synthesis and application of aminopyrazoles evolved significantly in the late 20th century. 5-(4-Ethoxyphenyl)-1H-pyrazol-3-amine was first characterized in the 1990s, coinciding with advances in heterocyclic chemistry for drug discovery. Its CAS registration (129117-13-1) and PubChem ID (2758769) standardized its identification [1] [2]. Early research prioritized its role as a building block for anti-inflammatory agents, while recent studies explore its utility in materials science and enzyme inhibition. The establishment of its crystal structure (MDL: MFCD02664131) further enabled rational drug design [5] [8].
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8